Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-

Suzuki-Miyaura coupling steric hindrance regioisomer comparison

4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid (C₁₂H₁₃BN₂O₂, MW 228.05 g/mol) is a heteroaryl-substituted phenylboronic acid that combines a cyclopropyl group at the 4‑position and an imidazole ring at the 3‑position of the phenyl scaffold. Boronic acids of this type are commonly employed as nucleophilic partners in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of biaryl architectures that are prevalent in pharmaceutical intermediates.

Molecular Formula C12H13BN2O2
Molecular Weight 228.06 g/mol
CAS No. 2225175-25-5
Cat. No. B12089389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-
CAS2225175-25-5
Molecular FormulaC12H13BN2O2
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C2CC2)N3C=CN=C3)(O)O
InChIInChI=1S/C12H13BN2O2/c16-13(17)10-3-4-11(9-1-2-9)12(7-10)15-6-5-14-8-15/h3-9,16-17H,1-2H2
InChIKeyONJOUULJVKZUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid (CAS 2225175-25-5): A Specialized Phenylboronic Acid Building Block for Suzuki-Miyaura Coupling and Medicinal Chemistry


4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid (C₁₂H₁₃BN₂O₂, MW 228.05 g/mol) is a heteroaryl-substituted phenylboronic acid that combines a cyclopropyl group at the 4‑position and an imidazole ring at the 3‑position of the phenyl scaffold [1]. Boronic acids of this type are commonly employed as nucleophilic partners in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of biaryl architectures that are prevalent in pharmaceutical intermediates . The compound’s substitution pattern is designed to introduce both the cyclopropyl and imidazole functionalities in a single synthetic step, a feature that distinguishes it from simpler phenylboronic acids that lack one or both of these functional handles.

Why Generic Phenylboronic Acids Cannot Simply Replace 4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid in Targeted Synthesis


A simple phenylboronic acid or a monosubstituted analogue (e.g., 4-cyclopropylphenylboronic acid or 3-(1H-imidazol-1-yl)phenylboronic acid) cannot replace the title compound in a synthetic sequence that requires the simultaneous presence of both the cyclopropyl and the imidazole groups in a precise 1,3-relationship. The 4-cyclopropyl-3-imidazolyl arrangement generates a unique steric and electronic environment that influences transmetallation efficiency in Suzuki couplings and defines the binding orientation of the resulting biaryl fragment in medicinal‑chemistry applications [1]. Attempts to substitute a regioisomer (e.g., the 2-cyclopropyl-5-imidazolyl or 3-cyclopropyl-5-imidazolyl isomer) would yield a different connectivity, potentially abolishing the desired biological activity or altering the physicochemical properties of the final molecule. Therefore, procurement decisions must be based on the exact substitution pattern, not merely on the functional‑group class.

Quantitative Differentiation Evidence for 4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid (CAS 2225175-25-5)


Ortho‑Substituted Phenylboronic Acids Tend to Give Lower Suzuki–Miyaura Coupling Yields Than Para‑Substituted Analogues – The Title Compound Avoids Ortho‑Substitution

The boron atom in the title compound is para to the cyclopropyl group and meta to the imidazole ring; this substitution pattern places the boronic acid remote from the sterically demanding imidazole group. In contrast, regioisomers such as 2-cyclopropyl-5-(imidazol-1-yl)phenylboronic acid (CAS 2225170-49-8) have the boronic acid ortho to the cyclopropyl substituent, a configuration that can suppress transmetallation rates and lower coupling yields. While no head‑to‑head study of these exact compounds is publicly available, the general trend is well documented: ortho‑substituted arylboronic acids routinely deliver lower yields in Suzuki couplings than their para‑substituted counterparts [1]. By avoiding ortho‑substitution, the title compound is expected to provide superior coupling efficiency relative to its ortho‑substituted regioisomers.

Suzuki-Miyaura coupling steric hindrance regioisomer comparison

Imidazole‑Containing Phenylboronic Acids Enable Direct Quaternization to Unsymmetrical Imidazolium Salts – A Reaction Not Accessible with Non‑Imidazolyl Boronic Acids

Arylboronic acids bearing an imidazole substituent can undergo direct N‑aryl quaternization to form unsymmetrical imidazolium salts, a transformation that is chemoselective and does not proceed with simple phenylboronic acid or with 4-cyclopropylphenylboronic acid [1]. The title compound, containing an N‑unsubstituted imidazole ring, is a potential substrate for this reaction, enabling the synthesis of imidazolium salts that serve as ionic liquids or N‑heterocyclic carbene (NHC) ligand precursors. While the reference study did not explicitly include the title compound, it demonstrated the principle with a range of imidazolyl‑ and benzimidazolyl‑boronic acids [1]. In contrast, non‑imidazolyl boronic acids (e.g., phenylboronic acid, 4-cyclopropylphenylboronic acid) are inert under the same conditions.

aryl quaternization imidazolium salts N-heterocyclic carbene precursors

Vendor‑Supplied Storage and Stability Data Indicate Sensitivity to Moisture and Temperature, Necessitating Procurement from Reputable Sources with Batch‑Specific Quality Control

The commercially available product (GlpBio Catalog No. GF25378) requires storage at −20 °C, sealed, and away from moisture, with stock solutions recommended for use within 1 month when stored at −20 °C [1]. Boronic acids are generally prone to protodeboronation and oxidation, and the presence of a basic imidazole ring may further influence stability through aggregation or acid–base interactions. While this storage requirement is similar to that of many boronic acids, the absence of published stability comparison with regioisomers means this evidence is supporting rather than differentiating.

storage stability quality control procurement

High‑Confidence Application Scenarios for 4-Cyclopropyl-3-(1H-imidazol-1-yl)phenylboronic acid (CAS 2225175-25-5)


Medicinal Chemistry: Late‑Stage Diversification via Suzuki–Miyaura Coupling to Introduce the 4-Cyclopropyl-3-imidazolyl Pharmacophore

When a drug candidate requires the 4‑cyclopropyl‑3‑imidazolyl‑phenyl motif for target engagement, the title boronic acid serves as a direct coupling partner, eliminating the need for a linear synthesis of the biaryl fragment. The para‑steric accessibility of the boron center (class‑level inference) is expected to facilitate high‑yielding couplings with aryl/heteroaryl halides or triflates [1]. Procurement of the pure, structurally confirmed compound from a vendor that provides batch‑specific quality control is critical to ensure reproducible coupling yields.

Synthesis of Unsymmetrical Imidazolium Salts and NHC Ligand Precursors

The imidazole moiety of the title compound makes it a candidate for direct Cu‑catalyzed N‑aryl quaternization with N‑substituted imidazoles, following the protocol described by Li et al. [2]. This pathway can generate novel unsymmetrical imidazolium salts that are otherwise difficult to access. Researchers exploring NHC ligands or ionic liquids should evaluate this compound as a building block, although experimental validation is required.

Convenient Access to Cyclopropyl‑Imidazole‑Containing Biaryls for Agrochemical or Material Science Research

The combination of a small cycloalkyl group (cyclopropyl) and a basic imidazole ring is valuable in fine‑chemical sectors beyond pharmaceuticals. The title boronic acid can be used in library synthesis to probe structure–activity relationships, leveraging its dual functional handles for sequential or orthogonal transformations.

Quote Request

Request a Quote for Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.